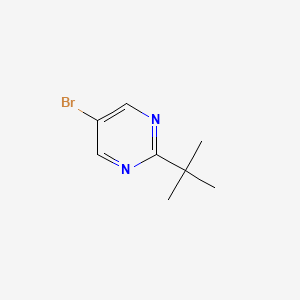

5-Bromo-2-tert-butylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-tert-butylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,3)7-10-4-6(9)5-11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAQGONYZKWBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543150 | |

| Record name | 5-Bromo-2-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85929-94-8 | |

| Record name | 5-Bromo-2-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-tert-butylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-tert-butylpyrimidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-tert-butylpyrimidine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a substituted pyrimidine with the molecular formula C₈H₁₁BrN₂. The presence of the bulky tert-butyl group at the 2-position and the bromine atom at the 5-position imparts specific chemical characteristics that are valuable in organic synthesis and medicinal chemistry.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 85929-94-8 | Tokyo Chemical Industry Co., Ltd. |

| Molecular Formula | C₈H₁₁BrN₂ | PubChemLite |

| Molecular Weight | 215.09 g/mol | PubChemLite |

| Appearance | White to Almost white powder to crystal | Tokyo Chemical Industry Co., Ltd. |

| Melting Point | 51.0 to 55.0 °C | Tokyo Chemical Industry Co., Ltd. |

| Purity | >98.0% (GC) | Tokyo Chemical Industry Co., Ltd. |

| Predicted XlogP | 2.6 | PubChemLite |

Synthesis and Experimental Protocols

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various synthetic routes. A general and efficient one-step method involves the reaction of 2-bromomalonaldehyde with an appropriate amidine compound.[1]

General Synthesis Protocol

This protocol describes a generalized procedure for the synthesis of 5-bromo-2-substituted pyrimidines, which can be adapted for this compound.

Materials:

-

2-Bromomalonaldehyde

-

tert-Butylamidine hydrochloride

-

Protic acid (e.g., acetic acid)

-

Alcohol (e.g., ethanol)

-

Molecular sieves (3A or 4A)

-

Sodium hydroxide solution

-

Dichloromethane

Procedure:

-

A solution of 2-bromomalonaldehyde in a protic acid, and optionally an alcohol, is prepared in a reaction vessel containing molecular sieves.

-

A solution of tert-butylamidine hydrochloride in a protic acid is prepared separately.

-

The amidine solution is added dropwise to the 2-bromomalonaldehyde solution at a temperature of 60-90 °C over a period of 20-40 minutes.

-

The reaction mixture is then heated to a temperature of 70-105 °C and stirred for 4-10 hours.

-

After the reaction is complete, the mixture is cooled, and water is added. The mixture is allowed to stand, followed by filtration to collect the solid product.

-

The crude product is dissolved in dichloromethane and washed with a sodium hydroxide solution.

-

The organic layer is collected, dried, and concentrated to yield this compound.

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] The bromine atom at the 5-position of this compound is particularly useful for introducing molecular diversity through various cross-coupling reactions.

Key Reactions

-

Suzuki-Miyaura Coupling: The C-Br bond can readily participate in palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids or esters to form new C-C bonds. This allows for the introduction of various aryl or heteroaryl substituents at the 5-position.[4]

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can be employed to introduce alkynyl groups at the 5-position.

-

Buchwald-Hartwig Amination: The C-Br bond can undergo palladium-catalyzed amination to introduce a wide range of nitrogen-containing functional groups.

-

Nucleophilic Aromatic Substitution: While the pyrimidine ring is electron-deficient, nucleophilic aromatic substitution at the 5-position is less common than at the 2, 4, or 6 positions. However, under specific conditions, the bromine can be displaced by strong nucleophiles.

The tert-butyl group at the 2-position generally serves as a sterically bulky, lipophilic group that can influence the compound's pharmacokinetic properties and binding affinity to biological targets.[1]

Caption: Key cross-coupling reactions of this compound.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. Its defined chemical properties and the reactivity of the C-Br bond allow for the systematic exploration of chemical space around the pyrimidine core. The synthetic protocols and reactivity profiles outlined in this guide provide a foundation for researchers to utilize this compound in the development of novel therapeutic agents.

References

An In-Depth Technical Guide to 5-Bromo-2-tert-butylpyrimidine (CAS No. 85929-94-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-tert-butylpyrimidine, a key building block in synthetic and medicinal chemistry. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutics.

Core Compound Properties

This compound is a halogenated pyrimidine derivative. The presence of the bromine atom at the 5-position and the tert-butyl group at the 2-position imparts specific reactivity and steric properties to the molecule, making it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 85929-94-8 | N/A |

| Molecular Formula | C₈H₁₁BrN₂ | [1] |

| Molecular Weight | 215.09 g/mol | N/A |

| Appearance | White to Almost white powder to crystal | [2] |

| Melting Point | 51.0 to 55.0 °C | [2] |

| Boiling Point | 90 °C / 3 mmHg | N/A |

| Purity | >98.0% (GC) | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies: the direct bromination of a pre-formed 2-tert-butylpyrimidine core or a one-step cyclization reaction.

1. Bromination of 2-tert-butylpyrimidine:

Experimental Protocol: General Bromination of Pyrimidines

This protocol is a representative example and may require optimization for the specific substrate.

-

Materials: 2-tert-butylpyrimidine, N-Bromosuccinimide (NBS), organic solvent (e.g., chloroform, acetonitrile), radical initiator (e.g., AIBN or benzoyl peroxide) if proceeding via a radical pathway.

-

Procedure:

-

Dissolve 2-tert-butylpyrimidine in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add N-Bromosuccinimide (1.0 - 1.2 equivalents) to the solution.

-

If a radical pathway is desired, add a catalytic amount of a radical initiator.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

-

2. One-Step Synthesis from Acyclic Precursors:

A patented method describes a one-step synthesis for a range of 5-bromo-2-substituted pyrimidines.[3] This approach involves the condensation of 2-bromomalonaldehyde with an appropriate amidine. For the synthesis of the target compound, pivalamidine would be the required amidine.

Experimental Protocol: One-Step Pyrimidine Synthesis [3]

-

Materials: 2-bromomalonaldehyde, Pivalamidine hydrochloride, a protic acid solvent (e.g., acetic acid), molecular sieves.

-

Procedure:

-

To a solution of 2-bromomalonaldehyde in glacial acetic acid, add 3A molecular sieves.

-

Heat the mixture to 60-90 °C.

-

Add a solution of pivalamidine hydrochloride in glacial acetic acid dropwise over 20-40 minutes.

-

After the addition is complete, raise the temperature to 70-105 °C and maintain for 4-10 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and add water.

-

Filter the resulting precipitate.

-

The crude solid is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with an aqueous base (e.g., sodium hydroxide solution).

-

The organic layer is collected, dried, and concentrated to yield this compound.

-

Caption: One-step synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The bromine atom at the C5 position of this compound is a versatile handle for introducing molecular diversity through various cross-coupling reactions. This makes the compound a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery. The pyrimidine scaffold is a common feature in many kinase inhibitors.[4][5][6]

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents at the 5-position.

Experimental Protocol: General Suzuki-Miyaura Coupling [7][8]

-

Materials: this compound, arylboronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₃PO₄, 2.0 equivalents), solvent system (e.g., 1,4-dioxane/water).

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 85-95 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography.

-

Caption: Suzuki-Miyaura coupling of this compound.

2. Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 5-position of the pyrimidine ring. This is a crucial transformation for the synthesis of many biologically active compounds.[9][10]

Experimental Protocol: General Buchwald-Hartwig Amination [9][11]

-

Materials: this compound, amine (1.2 equivalents), palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), anhydrous solvent (e.g., toluene or dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.

-

Add this compound, the amine, and the base.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction and perform a suitable workup, which may involve filtration through celite to remove the catalyst, followed by extraction and purification.

-

Caption: Buchwald-Hartwig amination of this compound.

Role in Kinase Inhibitor Development

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. The functionalization of the pyrimidine ring at various positions is a common strategy to achieve potency and selectivity against specific kinase targets. While direct evidence of this compound in clinical drug candidates is not prominent in the public domain, its structural motifs are highly relevant to the field. The tert-butyl group can provide steric bulk and lipophilicity, which can influence binding affinity and pharmacokinetic properties. The bromo-substituent allows for the facile introduction of various functionalities through the cross-coupling reactions described above, enabling the exploration of structure-activity relationships in a drug discovery program.

Caption: Role of this compound in drug discovery.

Spectroscopic Data

While experimentally obtained spectra for this compound are not widely published, the following table summarizes the predicted spectroscopic characteristics based on its structure and data from analogous compounds.

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | - A singlet for the nine protons of the tert-butyl group (approx. 1.3-1.5 ppm).- A singlet for the two equivalent protons on the pyrimidine ring (approx. 8.5-9.0 ppm). |

| ¹³C NMR | - Resonances for the tert-butyl quaternary carbon and methyl carbons.- Resonances for the pyrimidine ring carbons, with the carbon bearing the bromine atom shifted downfield. |

| IR | - C-H stretching vibrations for the tert-butyl group and the aromatic ring.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring.- C-Br stretching vibration at lower wavenumbers. |

| Mass Spec | - A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined reactivity in key cross-coupling reactions allows for the systematic and efficient generation of diverse molecular libraries. For researchers and drug development professionals, this compound offers a strategic starting point for the synthesis of novel pyrimidine-based compounds with the potential for significant biological activity, especially in the development of kinase inhibitors. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for the utilization of this important chemical intermediate.

References

- 1. PubChemLite - this compound (C8H11BrN2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 85929-94-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US10596174B2 - Pyrrolopyrimidine compounds as inhibitors of protein kinases - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-tert-butylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-tert-butylpyrimidine (CAS No. 85929-94-8). The information contained herein is essential for researchers and professionals involved in drug discovery, chemical synthesis, and materials science, as these properties fundamentally influence a compound's behavior in both chemical and biological systems. This document includes a summary of key quantitative data, detailed experimental protocols for property determination, and logical workflow diagrams to support laboratory investigations.

Core Physicochemical Data

This compound is a halogenated heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom at the 5-position and a tert-butyl group at the 2-position. This substitution pattern imparts a unique combination of lipophilicity from the tert-butyl group and potential for further functionalization at the bromine-substituted carbon, making it a valuable building block in medicinal chemistry.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁BrN₂ | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| CAS Number | 85929-94-8 | [1][2] |

| Appearance | White to Almost white powder to crystal | [3] |

| Melting Point | 51.0 - 55.0 °C | [3] |

| Boiling Point | 233.2 °C at 760 mmHg | [1][2] |

| Density | 1.354 g/cm³ | [1][2] |

| Flash Point | 94.8 °C | [1][2] |

| Refractive Index | 1.523 | [4] |

| Predicted XLogP | 2.6 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are generalized for organic compounds and can be adapted for specific laboratory settings.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: A small amount of this compound is finely crushed into a powder. The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the compound into the sealed end.[5][6]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (51-55 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range is the melting point of the compound.[5]

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for understanding its polarity and for developing protocols for purification, formulation, and biological assays.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or micropipettes

-

Spatula or analytical balance

Solvents to Test:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Dichloromethane (DCM) (polar, aprotic)

-

Hexane (nonpolar)

-

5% Aqueous HCl (for basic compounds)

-

5% Aqueous NaOH (for acidic compounds)

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.

-

Solvent Addition: A specific volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the compound.[8][9]

-

Mixing: Each test tube is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[8]

-

Observation: The mixture is allowed to stand, and the solubility is visually assessed. The compound is classified as soluble, partially soluble, or insoluble based on the absence or presence of undissolved solid.[9] The results can be used to infer the presence of functional groups.[10]

Octanol-Water Partition Coefficient (LogP) Determination

The partition coefficient (P) is a measure of a compound's lipophilicity, which is a critical parameter in drug development as it affects absorption, distribution, metabolism, and excretion (ADME). LogP is the logarithm of this coefficient.

Shake-Flask Method:

-

Phase Preparation: Equal volumes of 1-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate each other for 24 hours.[11]

-

Compound Dissolution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the solution is mixed with an equal volume of the other phase in a separatory funnel or vial. The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases and then left to separate.[11]

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[12]

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the study of this compound.

Caption: A generalized workflow for the synthesis of 5-bromo-2-substituted pyrimidines.

Caption: A logical workflow for the physicochemical characterization of a target compound.

References

- 1. Pyrimidine, 5-bromo-2-(1,1-dimethylethyl)- | CAS 85929-94-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-tert-Butyl-5-bromopyrimidine | CAS 85929-94-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | 85929-94-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. agilent.com [agilent.com]

- 12. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 5-Bromo-2-tert-butylpyrimidine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Nomenclature

This document provides a comprehensive technical overview of 5-Bromo-2-tert-butylpyrimidine, a substituted pyrimidine that serves as a valuable intermediate in synthetic organic chemistry and drug discovery.

The structure consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a tert-butyl group at the 2-position.

IUPAC Name: 5-bromo-2-(tert-butyl)pyrimidine

Synonyms: 5-bromo-2-(1,1-dimethylethyl)pyrimidine, 2-tert-Butyl-5-bromopyrimidine

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 85929-94-8 | [1][2] |

| Molecular Formula | C₈H₁₁BrN₂ | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Appearance | White to very pale yellow crystalline powder | [2] |

| Melting Point | 53 °C | [1] |

| Boiling Point | 233.2 °C at 760 mmHg | [1] |

| Density | 1.354 g/cm³ | [1] |

| Solubility | Soluble in Methanol | [2] |

Table 2: Predicted and Expected Spectroscopic Data

| Spectroscopy | Predicted/Expected Features |

| ¹H NMR | A sharp singlet for the nine equivalent protons of the tert-butyl group is expected in the upfield region (δ 1.0-1.5 ppm). Two distinct signals for the two aromatic protons on the pyrimidine ring are expected in the downfield region (δ 8.0-9.0 ppm). |

| ¹³C NMR | Signals for the pyrimidine ring carbons are expected in the aromatic region (δ 120-170 ppm). The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region. |

| IR Spectroscopy | Expected to show characteristic absorption bands for C-H stretching of the tert-butyl and aromatic protons, C-N stretching of the pyrimidine ring, and a C-Br stretching vibration. |

| Mass Spectrometry | The mass spectrum is predicted to show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Predicted m/z for [M+H]⁺ is 215.01784.[3] |

Synthesis and Experimental Protocols

This compound is synthesized in a two-step process starting from the condensation of malondialdehyde bis(dimethylacetal) and 2,2-dimethylpropanamidine to form the 2-tert-butylpyrimidine core, which is subsequently brominated.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-tert-butylpyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethylpropanamidine in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add an equimolar amount of malondialdehyde bis(dimethylacetal).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-tert-butylpyrimidine.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flask protected from light, dissolve the 2-tert-butylpyrimidine obtained from Step 1 in glacial acetic acid.

-

Addition of Bromine: Slowly add an equimolar amount of bromine (Br₂) dropwise to the solution while stirring. The temperature should be monitored and controlled, if necessary, with an ice bath.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker of ice water. Neutralize the solution carefully with a base, such as sodium bicarbonate, until effervescence ceases. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford a white to pale yellow crystalline solid.

Applications in Drug Development and Logical Relationships

This compound is a key building block in the synthesis of more complex, biologically active molecules. Its pyrimidine core is a common scaffold in many pharmaceutical agents. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents and the construction of molecular libraries for drug screening.

One of the notable applications is in the synthesis of inhibitors of human Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] Inhibition of this pathway is a therapeutic strategy for various diseases, including cancer and autoimmune disorders.

Caption: Role of this compound in drug discovery.

References

- 1. rsc.org [rsc.org]

- 2. 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | C18H23BrN2O | CID 27281298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C8H11BrN2) [pubchemlite.lcsb.uni.lu]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-Bromo-2-tert-butylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 5-Bromo-2-tert-butylpyrimidine, with a focus on its solubility characteristics. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes information on related compounds and provides detailed experimental protocols to enable researchers to determine key physicochemical properties.

Physicochemical Properties

While specific experimental data for this compound is scarce, its structure, featuring a bulky, nonpolar tert-butyl group and a halogen, suggests it is a lipophilic or hydrophobic molecule. Consequently, it is predicted to have low solubility in aqueous solutions and higher solubility in organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | The hydrophobic tert-butyl group is expected to significantly limit solubility in polar protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents are capable of solvating both the polar pyrimidine ring and the nonpolar tert-butyl group. DMSO is a common choice for creating stock solutions of hydrophobic compounds. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble | The principle of "like dissolves like" suggests good solubility in nonpolar organic solvents due to the compound's overall low polarity. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective for a wide range of organic compounds and are expected to dissolve this compound. |

Experimental Protocols

Given the absence of published quantitative solubility data, a generalized experimental protocol for the determination of solubility is provided below. This method can be adapted for various solvents and temperatures.

Protocol 1: Determination of Thermodynamic Solubility by the Shake-Flask Method

This method establishes the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, DMSO, etc.)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Biological Context and Synthesis

Pyrimidine derivatives are a well-established class of compounds with a wide range of biological activities, often explored as anticancer agents and kinase inhibitors. While the specific biological activity of this compound is not extensively documented, a hypothetical signaling pathway and a generalized synthesis workflow are presented below based on the activities of related pyrimidine-containing molecules.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a potential mechanism of action for a pyrimidine-based kinase inhibitor, targeting a generic signaling pathway crucial for cell proliferation and survival, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Generalized Synthesis Workflow

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various synthetic routes. A common approach involves the condensation of a suitable amidine with a 2-bromomalondialdehyde derivative.

An In-depth Technical Guide to the Safe Handling and Application of 5-Bromo-2-tert-butylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and experimental context for 5-Bromo-2-tert-butylpyrimidine, a key intermediate in synthetic and medicinal chemistry. The strategic placement of the bromo and tert-butyl groups on the pyrimidine ring makes it a valuable building block for the synthesis of a diverse range of biologically active molecules, particularly in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 85929-94-8 | [1] |

| Molecular Formula | C₈H₁₁BrN₂ | [1] |

| Molecular Weight | 215.09 g/mol | Calculated |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 51.0 to 55.0 °C | [1] |

| Purity | >98.0% (GC) | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated precautionary statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation Category 2 | Warning | H315: Causes skin irritation.[1] | |

| Serious Eye Damage/Eye Irritation Category 2A | Warning | H319: Causes serious eye irritation.[1] | |

| Specific target organ toxicity — Single exposure Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation.[2] |

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial to ensure safe handling.

| Category | Precautionary Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[2] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[2] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1] | |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention.[1] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Recommended Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2][3]

-

Respiratory Protection: Use a NIOSH-approved respirator with a dust mask (type N95 or better) if dust is generated.[3][4]

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5]

-

In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.[5]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]

-

If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: This material is not combustible, but containers may burn. Use extinguishing media appropriate for the surrounding fire.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[5] Hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[5][6]

-

Accidental Release: For minor spills, clean up immediately. Avoid breathing dust and contact with skin and eyes. Use dry clean up procedures and avoid generating dust.[3] For major spills, alert emergency services and control personal contact by wearing protective clothing. Prevent spillage from entering drains or water courses.[3]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7]

-

Disposal: Dispose of this material and its container to a licensed hazardous-waste disposal contractor.[2]

Experimental Protocols and Applications

This compound is a valuable intermediate for creating diverse molecular libraries, particularly in the synthesis of kinase inhibitors.[7][8] The bromine atom at the C5 position is a key reactive handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The C-Br bond at the 5-position of the pyrimidine ring is susceptible to this reaction.

General Protocol for Suzuki-Miyaura Coupling of a Bromo-pyrimidine Derivative:

-

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)[1]

-

-

Procedure:

-

In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[1]

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are prevalent in many pharmaceutical compounds.

General Protocol for Buchwald-Hartwig Amination of a Bromo-pyrimidine Derivative:

-

Materials:

-

This compound (1.0 equivalent)

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., BINAP, 3 mol%)

-

Base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene)[1]

-

-

Procedure:

-

To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent, followed by this compound and the amine.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by flash column chromatography.[9]

-

Role in Drug Discovery: Kinase Inhibitor Synthesis

Pyrimidine-based scaffolds are prevalent in a large number of kinase inhibitors due to their structural similarity to the ATP purine core, allowing for competitive binding at the kinase active site.[7] Derivatives of this compound are valuable precursors for synthesizing these targeted cancer therapeutics.

For instance, substituted pyridines and pyrimidines are used to target critical signaling pathways like the Anaplastic Lymphoma Kinase (ALK) pathway, which, when constitutively activated, can drive tumorigenesis.[8]

The ability to functionalize the this compound core using reactions like Suzuki-Miyaura and Buchwald-Hartwig amination allows for the systematic exploration of structure-activity relationships to develop potent and selective kinase inhibitors.

References

An In-depth Technical Guide on the Storage and Handling of 5-Bromo-2-tert-butylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the appropriate storage and handling conditions for 5-Bromo-2-tert-butylpyrimidine, a chemical compound utilized in various research and development applications. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring a safe laboratory environment.

Storage Conditions

Proper storage of this compound is essential to prevent degradation and maintain its chemical purity. The recommended storage conditions are summarized below.

Key Storage Recommendations:

-

Temperature: Store in a cool location. While some sources suggest ambient storage, it is best practice to consult the supplier's specific recommendations, as they may vary.

-

Atmosphere: The compound should be stored in a dry and well-ventilated area.[1][2]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[1][2][3][4]

-

Light: It is advisable to store the compound in a dark place to prevent potential light-induced degradation.[3]

| Parameter | Recommended Condition | Source |

| Temperature | Cool, Ambient | [3] |

| Atmosphere | Dry, well-ventilated | [1][2][4] |

| Container | Tightly closed | [1][2][3][4] |

| Light | Store in a dark place | [3] |

Handling Precautions

When working with this compound, it is imperative to follow standard laboratory safety protocols to minimize exposure and ensure user safety.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate eye protection, such as safety glasses or goggles.

-

Hand Protection: Use compatible protective gloves.

-

Skin Protection: Wear suitable protective clothing to avoid skin contact.

Engineering Controls:

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][2]

Hygiene Practices:

-

Wash hands thoroughly after handling the compound.

-

Avoid contact with skin and eyes.[2]

Stability and Reactivity

Understanding the stability and reactivity profile of this compound is critical for safe storage and handling.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[5] The compound may be air-sensitive.[5]

Experimental Workflow

While specific experimental protocols for this compound are application-dependent, a general workflow for its use in a research setting is outlined below. This workflow emphasizes safety and procedural correctness.

Caption: General workflow for handling this compound in a laboratory setting.

Storage and Handling Logic

The following diagram illustrates the logical relationships between the key aspects of storing and handling this compound to ensure both chemical integrity and user safety.

Caption: Logical diagram of storage and handling guidelines for this compound.

References

The Biological Frontier: An In-depth Technical Guide to the Multifaceted Activities of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, integral to the structure of nucleobases and a plethora of biologically active molecules.[1][2][3] This guide delves into the significant biological activities of substituted pyrimidines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to aid in the advancement of pyrimidine-based drug discovery.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines have emerged as a prominent class of compounds in oncology, exhibiting potent cytotoxic and antiproliferative effects across a spectrum of cancer cell lines.[4][5] Their mechanisms of action are diverse, frequently targeting critical enzymes and signaling pathways essential for tumor growth and survival.[6]

A significant number of pyrimidine derivatives function as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[7][8] Mutations leading to the constitutive activation of EGFR are a hallmark of various cancers, making it a prime therapeutic target.[1][7]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative substituted pyrimidine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | Compound 11 | MCF-7 (Breast) | 0.07 | [9] |

| Pyrido[2,3-d]pyrimidines | Compound 6c | MCF-7 (Breast) | 0.227 | [9] |

| Thiazolo[4,5-d]pyrimidines | Compound 3b | A375 (Melanoma) | Not specified | [10] |

| Pyrazolo[3,4-d]pyrimidines | Compound 7 | HT1080 (Fibrosarcoma) | 17.50 | [11] |

| Pyrazolo[3,4-d]pyrimidines | Compound 5 | A549 (Lung) | 148 | [11] |

| 2,4,5-trisubstituted pyrimidine | Bromine-substituted | HeLa (Cervical) | 0.9 | [12] |

| N-alkylated C-6-isobutyl pyrimidine | N-methoxymethylated derivative | HeLa (Cervical) | 0.3 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Objective: To determine the concentration of a substituted pyrimidine that inhibits 50% of cancer cell growth (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Substituted pyrimidine compounds

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: EGFR Inhibition

Many pyrimidine-based anticancer agents function by inhibiting the EGFR signaling pathway, which, when aberrantly activated, drives cell proliferation and survival.

Caption: EGFR signaling pathway and the inhibitory action of substituted pyrimidines.

Antimicrobial Activity of Substituted Pyrimidines

Substituted pyrimidines have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.[13] These compounds represent a promising avenue for the development of new therapeutic agents to combat infectious diseases.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazolo[3,2-a]pyrimidine | Compound with thiadiazole moiety | Staphylococcus aureus | Not specified | [14] |

| Thiazolo[3,2-a]pyrimidine | Compound with triazole moiety | Escherichia coli | Not specified | [14] |

| Pyrimidine derivative | Thiophenyl substituted | MRSA | Higher potency than vancomycin | [15] |

| Pyrimidine derivative | Thiophenyl substituted | VREs | Higher potency than methicillin | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a substituted pyrimidine that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Substituted pyrimidine compounds

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the pyrimidine compounds in MHB directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity of Substituted Pyrimidines

Several classes of substituted pyrimidines have been investigated for their antiviral properties, showing activity against a range of DNA and RNA viruses.[16][17]

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of representative substituted pyrimidine derivatives, presented as EC50 values (the concentration required to inhibit 50% of the viral cytopathic effect).

| Compound Class | Specific Derivative | Virus | EC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidines | Compound 1 | Zika Virus (ZIKV) | 5.25 | [18] |

| Pyrrolo[2,3-d]pyrimidines | Compound 8 | Zika Virus (ZIKV) | ~13 (EC99) | [18] |

| Pyrrolo[2,3-d]pyrimidines | Compound 11 | Zika Virus (ZIKV) | ~13 (EC99) | [18] |

| N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues | PMEDAP | HSV-1, HSV-2, VZV | 0.07-2 | [19] |

| 4-amino-5-halogenated pyrrolo[2,3-d]pyrimidines | Compound 18 | Human Cytomegalovirus | Not specified | [20] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in virus-induced plaques.[5][21][22]

Objective: To determine the concentration of a substituted pyrimidine that reduces the number of viral plaques by 50% (EC50).

Materials:

-

Host cell line susceptible to the virus

-

Virus stock with a known titer

-

Substituted pyrimidine compounds

-

Culture medium (e.g., DMEM)

-

Overlay medium (containing a gelling agent like agarose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques.

-

Compound Treatment: After a viral adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the pyrimidine compound.

-

Incubation: Incubate the plates until plaques are visible.

-

Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value from the dose-response curve.

Signaling Pathway: Inhibition of Viral Replication

Some antiviral pyrimidines act by inhibiting host cell enzymes, such as dihydroorotate dehydrogenase (DHODH), which are essential for the de novo synthesis of pyrimidines required for viral replication.[6][23][24] This inhibition can also trigger an innate immune response.[25][26]

References

- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. pnas.org [pnas.org]

- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 11. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jocpr.com [jocpr.com]

- 22. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibiting pyrimidine biosynthesis impairs Ebola virus replication through depletion of nucleoside pools and activation of innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibiting pyrimidine biosynthesis impairs Ebola virus replication through depletion of nucleoside pools and activation of innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity | Scilit [scilit.com]

- 26. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity | PLOS Pathogens [journals.plos.org]

The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a cornerstone in the field of medicinal chemistry.[1] Its prevalence in the essential building blocks of life—the nucleobases cytosine, thymine, and uracil—underscores its profound biological significance.[2] This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a "privileged structure" in drug discovery, leading to the development of a vast array of therapeutic agents with diverse pharmacological activities.[3] This technical guide provides a comprehensive overview of the role of pyrimidine scaffolds in medicinal chemistry, detailing their synthesis, biological activities, and the experimental methodologies crucial for their development, with a focus on quantitative data and visual representations of key biological pathways and experimental workflows.

A Versatile Scaffold with a Broad Spectrum of Biological Activities

The unique physicochemical properties of the pyrimidine ring, including its ability to participate in hydrogen bonding and π-stacking interactions, allow for high-affinity binding to a wide range of biological targets. Consequently, pyrimidine derivatives have been successfully developed as potent anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents, among others.[4][5][6] A multitude of pyrimidine-containing drugs have received FDA approval, solidifying the scaffold's importance in modern medicine.[7][8][9]

Quantitative Insights into Biological Activity

The therapeutic potential of pyrimidine derivatives is quantified through rigorous in vitro and in vivo assays. The following tables summarize the biological activities of various pyrimidine scaffolds, providing a clear comparison of their potency against different targets.

Anticancer Activity

Pyrimidine derivatives are particularly prominent in oncology, often targeting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).[2][10][11]

Table 1: Anticancer Activity of Pyrimidine Derivatives (IC50 Values)

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | EGFR | 0.95 - 1.5 (nM) | [2] |

| Pyrrolo[2,3-d]pyrimidines | EGFR | 3.63 - 63.29 (nM) | [2] |

| Pyrazolo[3,4-d]pyrimidines | EGFR | 0.034 - 0.135 | [12] |

| Thieno[2,3-d]pyrimidines | DHFR | 0.20 | [13] |

| Pyrido[3,2-d]pyrimidines | rhDHFR | 0.46 - 0.59 | [14] |

| Aminopyrimidine Derivative (2a) | Glioblastoma Cells | 5 - 8 | [15] |

| Pyrido[2,3-d]pyrimidine (2d) | A549 (Lung Cancer) | < 50 | [1] |

| Thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | Data not specified | [16] |

Antimicrobial Activity

The pyrimidine core is also a key feature in many antimicrobial agents, targeting essential bacterial and fungal processes.[17][18]

Table 2: Antimicrobial Activity of Pyrimidine Derivatives (MIC Values)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridothienopyrimidines | S. aureus, B. cereus, B. subtilis | Data not specified | [19] |

| Pyridothienopyrimidines | E. coli, S. typhimurium, P. aeruginosa | Data not specified | [19] |

| Thiazolopyrimidines | S. aureus, E. coli, C. albicans | Data not specified | [20] |

| 2,4,6-trisubstituted pyrimidines | B. pumilis, B. subtilis, E. coli | Data not specified | [21] |

Anti-inflammatory and Antiviral Activity

The versatility of the pyrimidine scaffold extends to the development of anti-inflammatory and antiviral drugs.

Table 3: Anti-inflammatory and Antiviral Activity of Pyrimidine Derivatives (IC50/EC50 Values)

| Compound Class | Activity | Target/Virus | IC50/EC50 (µM) | Reference |

| Pyrimidine Derivatives | Anti-inflammatory | COX-1 | 19.45 - 28.39 | [18] |

| Pyrimidine Derivatives | Anti-inflammatory | COX-2 | 23.8 - 42.1 | [18] |

| Pyrido[2,3-d]pyrimidine (2a) | Anti-inflammatory | LOX | 42 | [16] |

| Pyrimidine Derivatives | Antiviral | Coronaviruses | Data not specified | [11] |

Key Signaling Pathways Targeted by Pyrimidine Derivatives

The efficacy of many pyrimidine-based drugs stems from their ability to modulate specific signaling pathways critical for disease progression.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[9][22][23] Pyrimidine-based tyrosine kinase inhibitors (TKIs) are designed to block the ATP-binding site of EGFR, thereby inhibiting its activity.

Dihydrofolate Reductase (DHFR) Pathway

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[2][14][24] THF is essential for the synthesis of nucleotides, which are required for DNA replication. Pyrimidine-based DHFR inhibitors block this enzyme, leading to a depletion of THF and subsequent inhibition of cell division.[10][25]

Experimental Protocols

The discovery and development of novel pyrimidine-based therapeutics rely on a series of well-defined experimental procedures.

General Synthesis of Pyrimidine Derivatives

A common method for synthesizing the pyrimidine core is the Biginelli reaction, a one-pot multicomponent reaction.[4][21][26][27]

Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis

-

Reactants: An aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.2 mmol).

-

Catalyst: A catalytic amount of an acid (e.g., HCl) or a Lewis acid.

-

Solvent: Typically ethanol or methanol.

-

Procedure: a. Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a round-bottom flask. b. Add the solvent and reflux the mixture for a specified time (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4] c. Upon completion, cool the reaction mixture to room temperature. d. Isolate the product by filtration and purify by recrystallization.

Synthesis of 2-Substituted Pyrimidine Derivatives

Functionalization at the 2-position of the pyrimidine ring can be achieved through nucleophilic substitution of a suitable precursor, such as 2-amino-4,6-dichloropyrimidine.[28]

Protocol: Synthesis of 2-Aminopyrimidine Derivatives

-

Reactants: 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol).

-

Conditions: Solvent-free, heated at 80-90 °C.

-

Procedure: a. Heat a finely ground mixture of the reactants. b. Monitor the reaction by TLC. c. After completion, add distilled water to the reaction mixture. d. Filter the resulting precipitate and crystallize from ethanol.[28]

In Vitro Biological Evaluation

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[6][29][30]

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the pyrimidine compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.[29]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][31][15][17][32]

Protocol: Broth Microdilution for MIC

-

Preparation: Prepare serial twofold dilutions of the pyrimidine compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Drug Discovery Workflow

The journey from a pyrimidine scaffold to a clinically approved drug is a long and complex process.

Conclusion

The pyrimidine scaffold continues to be a highly prolific source of novel therapeutic agents. Its inherent biological relevance and synthetic accessibility ensure its enduring importance in medicinal chemistry. The continuous exploration of new synthetic methodologies, coupled with a deeper understanding of the molecular basis of diseases, will undoubtedly lead to the discovery of next-generation pyrimidine-based drugs with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the vast potential of this remarkable heterocyclic system.

References

- 1. protocols.io [protocols.io]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Drug Discovery Workflow - What is it? [vipergen.com]

- 8. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 9. ClinPGx [clinpgx.org]

- 10. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]

- 11. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

- 14. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 22. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lifesciences.danaher.com [lifesciences.danaher.com]

- 24. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 26. arkat-usa.org [arkat-usa.org]

- 27. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. atcc.org [atcc.org]

- 30. MTT (Assay protocol [protocols.io]

- 31. youtube.com [youtube.com]

- 32. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Bromo-2-tert-butylpyrimidine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-2-tert-butylpyrimidine and its derivatives. This versatile scaffold is a valuable building block in medicinal chemistry, offering a platform for the development of novel therapeutic agents.

Introduction

Pyrimidine derivatives are a cornerstone in drug discovery, forming the structural core of numerous bioactive molecules with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. The this compound scaffold, in particular, offers a unique combination of a bulky, lipophilic tert-butyl group at the 2-position and a reactive bromine atom at the 5-position. This arrangement allows for selective functionalization, making it an attractive starting point for the synthesis of diverse compound libraries for screening and optimization in drug development programs.

The tert-butyl group can enhance metabolic stability and modulate the lipophilicity of derivatives, potentially improving their pharmacokinetic profiles. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 85929-94-8 | [1] |

| Molecular Formula | C₈H₁₁BrN₂ | [2] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | TCI |

| Melting Point | 51.0 to 55.0 °C | TCI |

| Boiling Point | 90 °C/3 mmHg | TCI |

| Purity | >98.0%(GC)(N) | TCI |

| Solubility | Soluble in Methanol | TCI |

Predicted NMR Spectral Data

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | s | 2H | Pyrimidine C4-H, C6-H |

| ~1.4 | s | 9H | tert-butyl |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~175 | Pyrimidine C2 |

| ~159 | Pyrimidine C4, C6 |

| ~118 | Pyrimidine C5 |

| ~38 | tert-butyl (quaternary C) |

| ~29 | tert-butyl (methyl C) |

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 5-bromo-2-substituted pyrimidines.[3]

Reaction Scheme:

Materials:

-

Pivalamidine hydrochloride

-

2-Bromomalonaldehyde

-

Glacial acetic acid

-

3A Molecular sieves (optional, as a drying agent and catalyst)[3]

-

Dichloromethane

-

5% Sodium hydroxide solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Ethanol (for rinsing)

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Dropping funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, add 2-bromomalonaldehyde (1.0 eq) and glacial acetic acid.

-

Optionally, add 3A molecular sieves to the mixture.[3]

-

Heat the mixture to 60-90 °C with stirring.[3]

-

Dissolve pivalamidine hydrochloride (1.0 eq) in glacial acetic acid and add it dropwise to the reaction mixture over a period of 30 minutes.[3]

-

After the addition is complete, raise the temperature to 70-105 °C and maintain the reaction with stirring.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and allow it to stand for a few hours to precipitate the crude product.[3]

-

Filter the precipitate and rinse with a small amount of cold ethanol.[3]

-

For purification, dissolve the crude product in dichloromethane and wash with a 5% aqueous sodium hydroxide solution, followed by saturated brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.